

# Validating Altizide's Effect on Blood Pressure: A Comparative Guide

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## Compound of Interest

Compound Name: Altizide

Cat. No.: B1665744

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Altizide**'s effect on blood pressure with other antihypertensive agents. Due to a scarcity of publicly available clinical trial data on **Altizide** as a monotherapy, this guide focuses on the performance of **Altizide** in its commonly available combination with spironolactone. The data presented is intended to provide an objective overview for researchers, scientists, and drug development professionals.

## Executive Summary

**Altizide** is a thiazide diuretic that lowers blood pressure by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased water and sodium excretion. It is most frequently studied and prescribed in a fixed-dose combination with spironolactone, a potassium-sparing diuretic. Clinical studies demonstrate that this combination effectively reduces both systolic and diastolic blood pressure. Comparisons with other major antihypertensive classes, such as Angiotensin-Converting Enzyme (ACE) inhibitors, show comparable efficacy in blood pressure reduction. The choice of therapy may be influenced by patient age and specific comorbidities.

## Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from clinical trials comparing the **Altizide**/spironolactone combination with an ACE inhibitor (enalapril) and providing context with data on other thiazide diuretics.

Table 1: **Altizide**/Spironolactone vs. Enalapril in Moderate Essential Hypertension[1][2]

Outcome Measure	Altizide (15mg) / Spironolactone (25mg)	Enalapril (20mg)	Key Findings
Systolic Blood Pressure (SBP) Reduction	Significant and comparable to enalapril.	Significant and comparable to Altizide/Spironolactone.	Both treatments produced a significant and identical drop in systolic pressure.
Diastolic Blood Pressure (DBP) Reduction	Significant reduction.	Appeared more efficacious in reducing DBP at 4 months (17% vs. 12% reduction, p < 0.05).	Enalapril was more effective in decreasing supine DBP in patients younger than 50, whereas the Altizide/Spironolactone combination yielded better results in those older than 50.
Blood Pressure Control Rate	72% of patients achieved normalized diastolic BP (≤ 90 mmHg) by day 45, and 83% by the end of the 90-day study with potential dose doubling.[3]	Data not specified in the comparative study.	The Altizide/Spironolactone combination demonstrates effective blood pressure control over a 90-day period.[3]

Table 2: Blood Pressure Lowering Efficacy of Thiazide Diuretics (Monotherapy vs. Placebo)[4][5][6]

Thiazide Diuretic	Dose Range	Mean SBP Reduction (mmHg)	Mean DBP Reduction (mmHg)
Hydrochlorothiazide	6.25 - 50 mg/day	4 - 11	2 - 5
Chlorthalidone	12.5 - 75 mg/day	12.0	4
Indapamide	1.0 - 5.0 mg/day	9	4

Note: This table provides context for the general efficacy of thiazide diuretics as a class, based on a meta-analysis of numerous studies. Direct comparative data for **Altizide** monotherapy is not readily available.

## Experimental Protocols

Below is a detailed methodology for a typical randomized controlled trial evaluating the efficacy of an antihypertensive agent, based on protocols used in studies of thiazide diuretics and other antihypertensives.<sup>[7][8][9]</sup>

### A. Study Design:

- Trial Type: Randomized, double-blind, active-controlled, parallel-group clinical trial.
- Objective: To compare the antihypertensive efficacy and safety of the investigational drug (e.g., **Altizide**) with a standard-of-care comparator (e.g., an ACE inhibitor) in patients with mild to moderate essential hypertension.
- Duration: Typically 8-12 weeks of treatment, preceded by a washout period.

### B. Participant Selection:

- Inclusion Criteria:
  - Male and female patients aged 18-75 years.
  - Diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-110 mmHg and systolic blood pressure >140 mmHg).

- Written informed consent.
- Exclusion Criteria:
  - Secondary hypertension.
  - Severe hypertension (e.g., diastolic blood pressure > 115 mmHg).
  - History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the previous 6 months.
  - Significant renal or hepatic impairment.
  - Known hypersensitivity to the study drugs.
  - Pregnancy or lactation.

#### C. Treatment Protocol:

- Washout Period: A 2- to 4-week period where all previous antihypertensive medications are discontinued. Patients may receive a placebo during this phase to maintain the blind.[\[2\]](#)
- Randomization: Eligible patients are randomly assigned to receive either the investigational drug or the active comparator at a pre-determined dose and frequency (e.g., once daily).
- Dose Titration: Depending on the study design, the dose of the study medication may be up-titrated at specific intervals (e.g., every 2-4 weeks) if the target blood pressure is not achieved.
- Concomitant Medications: Use of other antihypertensive medications is typically not permitted during the study.

#### D. Efficacy and Safety Assessments:

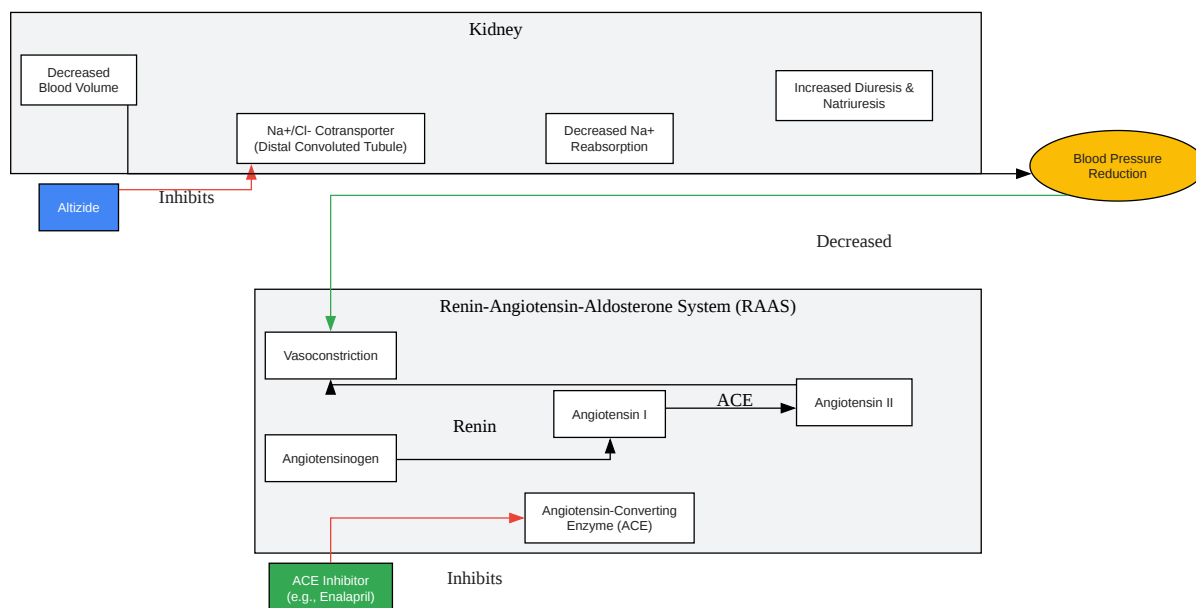
- Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.

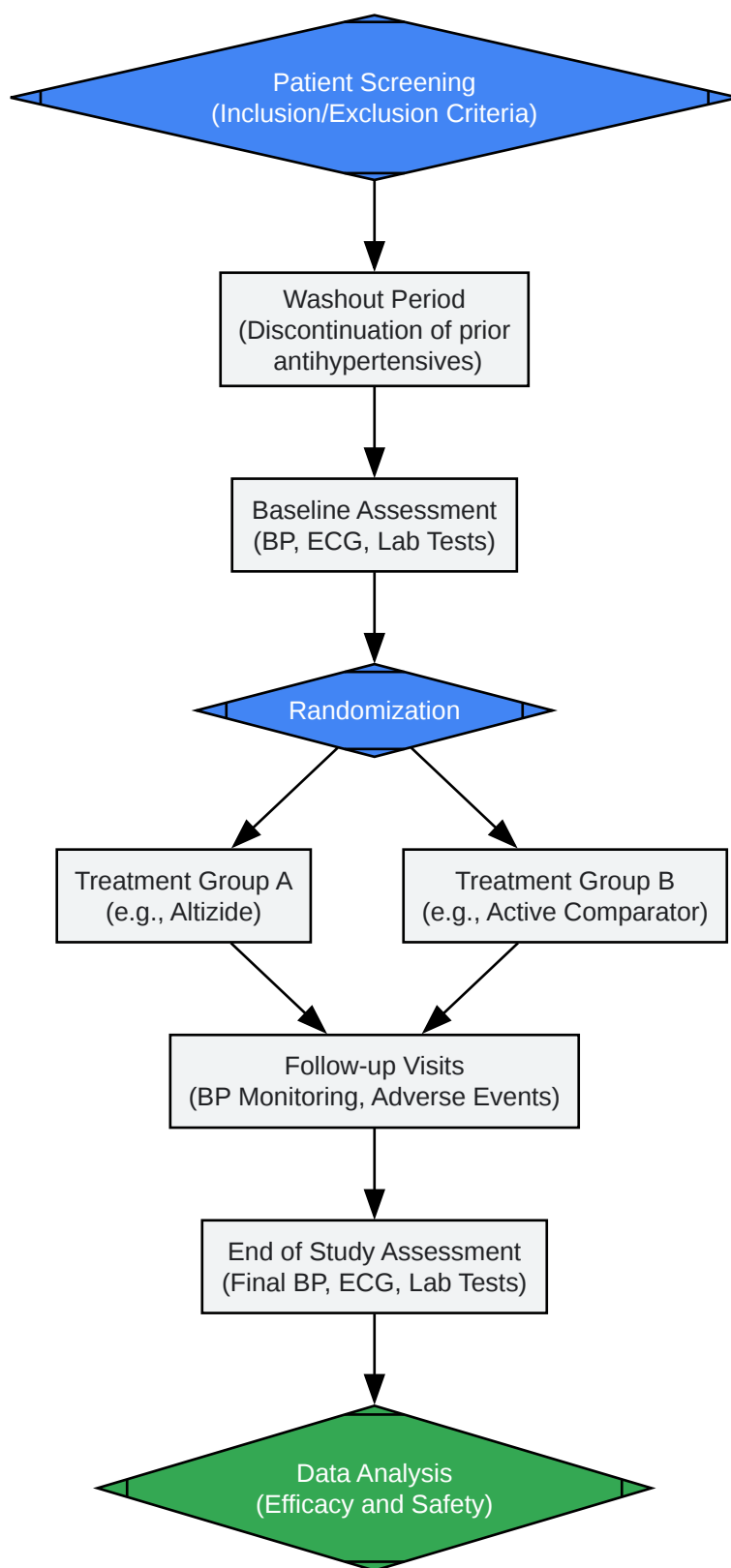
- **Blood Pressure Measurement:** Blood pressure is measured at regular intervals (e.g., at baseline and weeks 2, 4, 8, and 12) using a standardized and calibrated device. Measurements are typically taken in a quiet setting after a rest period.<sup>[1][10]</sup>
- **Safety Assessments:**
  - Monitoring of adverse events at each visit.
  - Physical examinations.
  - 12-lead electrocardiograms (ECGs).
  - Laboratory tests (e.g., serum electrolytes, creatinine, uric acid, glucose, and lipid panel) at baseline and at the end of the study.

## Mandatory Visualizations

### Signaling Pathways

The following diagram illustrates the mechanism of action of **Altizide** and its comparison with an ACE inhibitor.





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